molecular formula C8H12O3S B8274975 2-Methyl-3-ethoxycarbonyl-5,6-dihydro-1,4-oxathiine

2-Methyl-3-ethoxycarbonyl-5,6-dihydro-1,4-oxathiine

Cat. No. B8274975
M. Wt: 188.25 g/mol
InChI Key: KKYMKMYKHKCCOG-UHFFFAOYSA-N
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Patent
US05693827

Procedure details

Ethyl 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylate was prepared by the method of U.S. Pat. No. 3,249,499 (col. 5, lines 36-55), with the following modifications: toluene was used as the solvent instead of benzene, sodium bicarbonate was used as the base instead of potassium hydroxide, and the azeotropic removal of water was carried out under reduced pressure at about 65° C. 5,6-Dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid was prepared by hydrolysis of the ester as described in the same patent (col. 5, lines 56-68, where the acid is named 2,3-dihydro-5-carboxy-6-methyl-1,4-oxathiin).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC=C[CH:2]=1.C(=O)(O)[O-].[Na+].[OH-].[K+].[C:15]([C:18]1[S:19][CH2:20][CH2:21][O:22][C:23]=1[CH3:24])([OH:17])=[O:16]>C1C=CC=CC=1>[CH3:24][C:23]1[O:22][CH2:21][CH2:20][S:19][C:18]=1[C:15]([O:17][CH2:1][CH3:2])=[O:16].[CH3:24][C:23]1[O:22][CH2:21][CH2:20][S:19][C:18]=1[C:15]([OH:17])=[O:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1SCCOC1C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the azeotropic removal of water
CUSTOM
Type
CUSTOM
Details
was carried out under reduced pressure at about 65° C

Outcomes

Product
Name
Type
product
Smiles
CC=1OCCSC1C(=O)OCC
Name
Type
product
Smiles
CC=1OCCSC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05693827

Procedure details

Ethyl 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylate was prepared by the method of U.S. Pat. No. 3,249,499 (col. 5, lines 36-55), with the following modifications: toluene was used as the solvent instead of benzene, sodium bicarbonate was used as the base instead of potassium hydroxide, and the azeotropic removal of water was carried out under reduced pressure at about 65° C. 5,6-Dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid was prepared by hydrolysis of the ester as described in the same patent (col. 5, lines 56-68, where the acid is named 2,3-dihydro-5-carboxy-6-methyl-1,4-oxathiin).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC=C[CH:2]=1.C(=O)(O)[O-].[Na+].[OH-].[K+].[C:15]([C:18]1[S:19][CH2:20][CH2:21][O:22][C:23]=1[CH3:24])([OH:17])=[O:16]>C1C=CC=CC=1>[CH3:24][C:23]1[O:22][CH2:21][CH2:20][S:19][C:18]=1[C:15]([O:17][CH2:1][CH3:2])=[O:16].[CH3:24][C:23]1[O:22][CH2:21][CH2:20][S:19][C:18]=1[C:15]([OH:17])=[O:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1SCCOC1C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the azeotropic removal of water
CUSTOM
Type
CUSTOM
Details
was carried out under reduced pressure at about 65° C

Outcomes

Product
Name
Type
product
Smiles
CC=1OCCSC1C(=O)OCC
Name
Type
product
Smiles
CC=1OCCSC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.